molecular formula C19H19N3O4 B2639992 4-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide CAS No. 896366-29-3

4-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide

Cat. No.: B2639992
CAS No.: 896366-29-3
M. Wt: 353.378
InChI Key: BSBAYAVOQRCQLD-UHFFFAOYSA-N
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Description

4-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide is a complex organic compound that features a pyrrolidinone ring, a nitrobenzamide group, and a methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenylamine with 3-nitrobenzoyl chloride to form the intermediate 4-methyl-N-(3-nitrobenzoyl)-4-methylphenylamine. This intermediate is then reacted with 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Amines.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
  • 4-methyl-N-(5-(((4-methylphenyl)sulfonyl)amino)-1-naphthyl)benzenesulfonamide

Uniqueness

4-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidinone ring, nitrobenzamide group, and methylphenyl substituent sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

4-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-12-3-7-16(8-4-12)21-11-15(10-18(21)23)20-19(24)14-6-5-13(2)17(9-14)22(25)26/h3-9,15H,10-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBAYAVOQRCQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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